N,3,3,5-Tetramethylcyclohexan-1-amine

Description

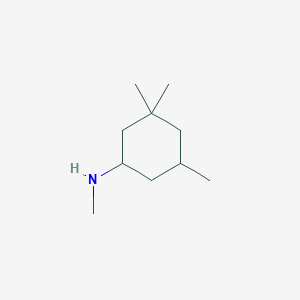

N,3,3,5-Tetramethylcyclohexan-1-amine (CAS: Not explicitly provided; molecular formula: C₁₀H₂₁N, molecular weight: 155.28 g/mol) is a chiral cyclohexylamine derivative characterized by a cyclohexane ring substituted with a primary amine group at position 1 and methyl groups at positions 3, 3, and 5 .

Properties

CAS No. |

31235-41-3 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

N,3,3,5-tetramethylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21N/c1-8-5-9(11-4)7-10(2,3)6-8/h8-9,11H,5-7H2,1-4H3 |

InChI Key |

DBIKWHSBKVRPBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)(C)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3,5-Tetramethylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an alkylating agent like methyl iodide (CH₃I). The intermediate product is then subjected to reductive amination using ammonia (NH₃) or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation of suitable precursors under high pressure and temperature conditions is a common industrial approach.

Chemical Reactions Analysis

Types of Reactions

N,3,3,5-Tetramethylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

Substitution: Alkyl halides, sodium azide (NaN₃), sodium methoxide (NaOCH₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various amines or hydrocarbons.

Scientific Research Applications

N,3,3,5-Tetramethylcyclohexan-1-amine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N,3,3,5-Tetramethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine

- Molecular Formula : C₁₂H₂₅N

- Molecular Weight : 183.33 g/mol

- Key Features: A cyclohexyl group replaces the methyl group on the amine nitrogen. Applications include organic synthesis intermediates and pharmaceutical precursors .

3,3,5-Trimethyl-N-(propan-2-yl)cyclohexan-1-amine

N-(2-Ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine

- Molecular Formula: C₁₄H₂₉NO

- Molecular Weight : 227.39 g/mol

Analogs with Varying Methyl Group Positions

1,2,5-Trimethylcyclohexan-1-amine

- Molecular Formula : C₉H₁₉N

- Molecular Weight : 141.26 g/mol

- Key Features : Methyl groups at positions 1, 2, and 5 create a distinct electronic environment, leading to different reactivity in alkylation and oxidation reactions compared to the 3,3,5-substituted analog .

N,2,3-Trimethylcyclohexanamine

- Molecular Formula : C₉H₁₉N

- Molecular Weight : 141.26 g/mol

- Key Features : Methyl groups at positions 2 and 3 reduce ring symmetry, affecting crystallization behavior and solubility. This compound is explored in polymer chemistry and as a neurotransmitter modulator .

Linear vs. Cyclic Amine Analogs

3,5,5-Trimethylhexan-1-amine

- Molecular Formula : C₉H₂₁N

- Molecular Weight : 143.27 g/mol

- Key Features : A linear aliphatic amine lacking the cyclohexane ring. The absence of cyclic constraints increases conformational flexibility, making it suitable for surfactant production and enzyme interaction studies .

Data Tables

Table 1: Molecular Data Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| N,3,3,5-Tetramethylcyclohexan-1-amine | C₁₀H₂₁N | 155.28 | 3,3,5-methyl; primary amine |

| N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine | C₁₂H₂₅N | 183.33 | Cyclohexyl-N; 3,3,5-methyl |

| 3,3,5-Trimethyl-N-(propan-2-yl)cyclohexan-1-amine | C₁₂H₂₅N | 183.33 | Isopropyl-N; 3,3,5-methyl |

| 3,5,5-Trimethylhexan-1-amine | C₉H₂₁N | 143.27 | Linear aliphatic; 3,5,5-methyl |

Table 2: Reactivity and Application Highlights

Research Findings

- Steric and Electronic Effects : The 3,3,5-methyl substitution in this compound enhances steric shielding of the amine group, reducing unwanted side reactions in nucleophilic substitutions compared to less-substituted analogs like 3-Methylcyclohexan-1-amine .

- Synthetic Challenges : Linear analogs like 3,5,5-trimethylhexan-1-amine are easier to synthesize but lack the stereochemical complexity of cyclic derivatives, limiting their utility in asymmetric catalysis .

Biological Activity

N,3,3,5-Tetramethylcyclohexan-1-amine, a cyclic amine compound, has garnered attention in various fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with four methyl groups attached to the nitrogen atom. This unique configuration contributes to its steric hindrance and influences its interactions with biological targets.

Molecular Formula: C10H21N

Molecular Weight: 171.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that it may function as a ligand for certain neurotransmitter receptors, potentially influencing neurochemical pathways.

Key Mechanisms:

- Receptor Modulation: The compound may modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine.

- Enzyme Inhibition: Preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways.

1. Neuroprotective Effects

Studies have indicated that this compound exhibits neuroprotective properties. It may help mitigate oxidative stress in neuronal cells, possibly through antioxidant mechanisms.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of this compound led to significant reductions in markers of oxidative stress following induced neuronal injury. The results suggested a protective effect against neurodegeneration.

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that compounds structurally similar to this compound exhibit notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. While direct evidence for this specific compound is still required, the trends indicate potential for further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.